molecular formula C21H28N2O3 B11003835 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-(1H-pyrrol-1-yl)hexanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-(1H-pyrrol-1-yl)hexanamide

Cat. No.: B11003835
M. Wt: 356.5 g/mol
InChI Key: RELGVAORGDJSEU-UHFFFAOYSA-N
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Description

  • This compound is a synthetic organic molecule with a complex structure. Its IUPAC name reflects its substituents and connectivity.
  • The indene core (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl) is fused to a hexanamide side chain (6-(1H-pyrrol-1-yl)hexanamide).
  • The indene moiety contributes aromaticity and rigidity, while the hexanamide group provides flexibility.
  • Researchers have explored its potential as a pharmacologically active compound due to its unique structure.
  • Preparation Methods

      Synthetic Routes: Several synthetic routes exist, but one common approach involves coupling an indene derivative with a pyrrole derivative.

      Reaction Conditions: The specific conditions depend on the chosen synthetic pathway. For example, a palladium-catalyzed cross-coupling reaction could be employed.

      Industrial Production: While not widely produced industrially, research labs can synthesize it on a smaller scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and potential as a building block for more complex molecules.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) is crucial.

      Medicine: It may serve as a lead compound for drug development, targeting specific receptors or enzymes.

      Industry: Limited industrial applications, but its unique structure could inspire novel materials.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular receptors, enzymes, or ion channels.

      Pathways: It may modulate signaling pathways, affecting cellular processes (e.g., gene expression, metabolism).

  • Comparison with Similar Compounds

      Uniqueness: Its fused indene-pyrrole structure sets it apart from other amides or indene derivatives.

      Similar Compounds: While not identical, related compounds include indole derivatives and amides with similar side chains.

    Remember that further research and experimentation are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C21H28N2O3

    Molecular Weight

    356.5 g/mol

    IUPAC Name

    N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-pyrrol-1-ylhexanamide

    InChI

    InChI=1S/C21H28N2O3/c1-25-19-14-16-9-10-18(17(16)15-20(19)26-2)22-21(24)8-4-3-5-11-23-12-6-7-13-23/h6-7,12-15,18H,3-5,8-11H2,1-2H3,(H,22,24)

    InChI Key

    RELGVAORGDJSEU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2C(CCC2=C1)NC(=O)CCCCCN3C=CC=C3)OC

    Origin of Product

    United States

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